molecular formula C26H20Cl2N2O4 B298807 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

Cat. No. B298807
M. Wt: 495.3 g/mol
InChI Key: HPMFRSLVILBDQY-UHFFFAOYSA-N
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Description

4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone, also known as CDM-1, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone prevents cancer cells from dividing and proliferating. 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone also induces apoptosis in cancer cells by activating the p53 pathway, a signaling pathway that regulates cell growth and death.
Biochemical and physiological effects:
4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has been shown to have low toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. However, further studies are needed to determine the optimal dosage and treatment regimen for 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone. 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone is its high selectivity for cancer cells, which reduces the risk of side effects. However, 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has limited solubility in aqueous solutions, which may affect its efficacy and bioavailability. In addition, the synthesis of 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

Future research on 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone may focus on optimizing its synthesis method to improve its yield and purity. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone in cancer patients. Other potential applications of 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone may include the treatment of inflammatory diseases and the development of new antibacterial and antifungal agents.
In conclusion, 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment, antibacterial and antifungal properties, and anti-inflammatory effects. Further studies are needed to determine its optimal dosage and treatment regimen and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone involves the reaction of 3-chloro-4-methylphenylhydrazine with 1,3-cyclohexanedione in the presence of a catalytic amount of acetic acid. The resulting product is then treated with acetic anhydride to yield 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone. This synthesis method has been optimized to improve the yield and purity of 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone.

Scientific Research Applications

4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone has been investigated for its antibacterial and antifungal properties.

properties

Product Name

4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

Molecular Formula

C26H20Cl2N2O4

Molecular Weight

495.3 g/mol

IUPAC Name

4,10-bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone

InChI

InChI=1S/C26H20Cl2N2O4/c1-11-3-5-13(9-17(11)27)29-23(31)19-15-7-8-16(20(19)24(29)32)22-21(15)25(33)30(26(22)34)14-6-4-12(2)18(28)10-14/h3-10,15-16,19-22H,1-2H3

InChI Key

HPMFRSLVILBDQY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)C)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)C)Cl)Cl

Origin of Product

United States

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